molecular formula C20H19NO3 B149926 Acronine CAS No. 7008-42-6

Acronine

Cat. No. B149926
CAS RN: 7008-42-6
M. Wt: 321.4 g/mol
InChI Key: SMPZPKRDRQOOHT-UHFFFAOYSA-N
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Description

Acronine is a compound that has been studied for its complexation with various gentisates. The research has shown that acronine can form 1:1 and 1:2 complexes with gentisate and its substituted derivatives, which leads to an increase in the solubility of acronine in aqueous solutions. The nature and position of the substituents on the gentisates are crucial for the complexation process, with 3-methyl-gentisate being particularly effective in enhancing acronine's solubility. This suggests that both steric and hydrophobic interactions play a significant role in the complexation behavior of acronine .

Synthesis Analysis

The synthesis of acronine has been explored through the study of its molecular structure. It has been determined that acronine's structure is different from a previously synthesized derivative, which was clarified through the process of ozonolysis, methylation, oxidation, and esterification. The correct structure of acronine has been identified as 1,3-dimethoxy-4-methoxycarbonyl-10-methylacridone .

Molecular Structure Analysis

The molecular structure of acronine has been a subject of research, leading to the clarification of its correct structure. Initially, there was a discrepancy in the structural identification, but through synthetic and degradation studies, acronine has been confirmed to have the structure 1,3-dimethoxy-4-methoxycarbonyl-10-methylacridone. This structure is significant for understanding the chemical behavior and reactivity of acronine .

Chemical Reactions Analysis

Acronine undergoes hydrolysis to form a novel prodrug, 7-acetylacroninium perchlorate. This prodrug has been shown to hydrolyze under mild conditions, with the unusual characteristic of aryl oxygen cleavage occurring to a significant extent. The hydrolysis mechanism was studied using mass spectrometry, which provided insights into the behavior of acronine derivatives under physiological conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of acronine and its derivatives have been analyzed through various studies. One such study focused on the prodrug 7-acetylacroninium perchlorate, which is unstable and reacts quantitatively with nucleophilic agents like aniline. This reaction forms a phenylimino derivative of acronine, which, along with acronine itself, can be quantified using spectrophotometric methods. These findings contribute to the understanding of acronine's reactivity and stability, which are important for its potential therapeutic applications .

Scientific Research Applications

1. Cytotoxic and Antitumor Activity

Acronine and its analogues have demonstrated significant cytotoxic and antitumor activities. Research led by Neto et al. (2005) explored the structure-activity relationships of acronine analogues, using electrostatic descriptors to propose new structures with higher calculated activity than acronine itself (Neto et al., 2005).

2. Formation of Thio Analogues

Dimmock et al. (1979) investigated the formation of a thio analog of noracronine by heating acronine with tetraphosphorus decasulfide. This study contributed to understanding the chemical behavior and potential modifications of acronine (Dimmock et al., 1979).

3. Quantitative Determination Techniques

Gainer and Arnett (1969) developed a method for the direct quantitative determination of acronine by gas chromatography. This method provided a reliable approach for measuring acronine levels in various pharmaceutical preparations (Gainer & Arnett, 1969).

4. Prodrug Analysis

Hansen et al. (1978) described the analysis of acronine and its prodrug acetylacroninium perchlorate in parenteral solutions. This study highlighted the unique reaction mechanisms and analytical challenges associated with acronine derivatives (Hansen et al., 1978).

5. Solubilization Techniques

Repta and Hincal (1980) examined the complexation and solubilization of acronine with alkylgentisates, which significantly increased the solubility of acronine and offered insights into its pharmaceutical applications (Repta & Hincal, 1980).

Safety And Hazards

When handling Acronine, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for Acronine research are not provided in the retrieved data, it’s evident that Acronine has significant potential in anti-cancer research .

properties

IUPAC Name

6-methoxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one
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InChI

InChI=1S/C20H19NO3/c1-20(2)10-9-13-15(24-20)11-16(23-4)17-18(13)21(3)14-8-6-5-7-12(14)19(17)22/h5-11H,1-4H3
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InChI Key

SMPZPKRDRQOOHT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C4=CC=CC=C4N3C)C
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Molecular Formula

C20H19NO3
Record name ACRONYCINE
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DSSTOX Substance ID

DTXSID0020026
Record name Acronycine
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Molecular Weight

321.4 g/mol
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Physical Description

Acronycine is a yellow powder. (NTP, 1992)
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
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Mechanism of Action

... In vivo, this compound demonstrated a selectivity for human solid tumors as compared to murine transplantable tumors. The unique pharmacological profile of S23906-1 was particularly defined by a broad antitumor efficacy when administered i.v. or orally on aggressive orthotopic models of human lung, ovarian and colon models with comparable or better activity than clinically used anticancer drugs. The molecular mechanism of action of S23906-1 could involve DNA alkylation, modulation of cyclin E protein levels and inhibition of DNA synthesis leading to apoptosis., With the goal of acquiring information that may prove of value in the development of structurally related compounds of greater clinical utility, mechanistic studies were performed with acronycine (I) and two semisynthetic derivatives, 2-nitroacronycine (II) and acronycine azine (III). These three substances demonstrated cytotoxic activity with several human tumor cell lines (breast, colon, lung, melanoma, KB-3, and drug-resistant KB-V1). Compounds II and III demonstrated greater activity than I, and more detailed studies were performed with cultured human breast cancer cells (UISO-BCA-1). Acronycine azine (III) induced the cells to accumulate in the G0/G1 phase of the cell cycle. It effectively inhibited the in vitro catalytic activities of partially purified DNA and RNA polymerases in a manner that was competitive with respect to DNA substrate. As judged by spectrophotometric titration, compound III interacted with calf thymus DNA, calf liver RNA, and a variety of single- and double-stranded (deoxy)ribonucleotides. Although no nucleic acid base specificity was discernable, this interaction appeared to be related to the cytotoxic mechanism of this dimeric substance. Monomeric compounds I and II did not interact with nucleic acids, but were effective inhibitors of DNA and RNA synthesis as judged by in vitro systems comprised of cultured UISO-BCA-1 cells or homogenates derived from these cells. The relative inhibitory activities of compounds I and II correlated with their cytotoxic activities suggesting a causal relationship. In addition, these two compounds induced cultured cells to accumulate in the phase of the cell cycle wherein the DNA content ranged from 2n-4n (S + G2/M), and inhibited in vitro DNA and RNA synthesis in a manner that was competitive with respect to nucleotide (TTP or UTP) substrate. Compounds I and II demonstrated greater cytotoxic activity with drug-resistant KB-V1 cells as compared with the parent (drug-sensitive) cell line, whereas this was not the case with compound III. Based on these results and previous literature reports, compounds I, II and III are likely to function by multiple mechanisms of action. However, it appears that alteration of nucleic acid metabolism is key to the activity of each of the substances.
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Product Name

Acronine

Color/Form

Yellow needles from ethanol

CAS RN

7008-42-6
Record name ACRONYCINE
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Record name Acronycine
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Melting Point

347 to 349 °F (NTP, 1992), 175-176 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
HR Sullivan, E Billings Ruth… - Journal of Medicinal …, 1970 - ACS Publications
… acronine has been studiedin 5 species. All species were found to hydroxylate acronine to 9-hydroxy acronine and 11-hydroxy acronine. … the identities of the metabolites of acronine were …
Number of citations: 32 pubs.acs.org
S Funayama, GA Cordell - Journal of natural products, 1984 - ACS Publications
In the course of isolatingacronycine (1) from an alkaloid fraction of the bark of Acronychia baueri (Rutaceae), five alkaloids, 1, 2, 3-trimethoxy-10-methyl-acridone (9), 1, 3, 4-trimethoxy-…
Number of citations: 29 pubs.acs.org
JP Dheyongera, WJ Geldenhuys, TG Dekker… - Bioorganic & medicinal …, 2005 - Elsevier
… 1), also known as acronine, is an acridone alkaloid which was first isolated in 1948 from the bark of the Australian tree Acronychia baueri. In subsequent investigations it was found that …
Number of citations: 42 www.sciencedirect.com
JH Scarffe, AR Beaumont, D Crowther - Cancer treatment reports, 1983 - books.google.com
… Acronine showed minimal activity in this study, but the dose used was clearly limited by nausea and vomiting. If a more tolerable formulation of the drug became available, further …
Number of citations: 79 books.google.com
FE Gainer, WA Arnett - Journal of pharmaceutical sciences, 1969 - Wiley Online Library
… The method described here for acronine is direct and does not require … for acronine than either UV or fluorescence spectroscopy. Preliminary investigations indicated that acronine had …
Number of citations: 13 onlinelibrary.wiley.com
KJ Liska - Journal of Medicinal Chemistry, 1972 - ACS Publications
Acronycine (1), also known as acronine, one of a group of alkaloids isolated from the bark of an Australian tree, has been shown to have broad spectrum antitumor activity against …
Number of citations: 25 pubs.acs.org
DWA Bourne, T Higuchi, AJ Repta - Journal of Pharmaceutical Sciences, 1977 - Elsevier
… Most approaches were ruled out due to the physicochemical properties of acronine … acronine. This report deals with the identification, synthesis, and properties of a derivative of acronine…
Number of citations: 15 www.sciencedirect.com
AJ Repta, AA Hincal - International Journal of Pharmaceutics, 1980 - Elsevier
… agents for acronine. The objectives of this study were to enhance the solubility of acronine and … on the solubility and association constants of the various gentisate-acronine complexes. …
Number of citations: 12 www.sciencedirect.com
AJ Repta, JR Dimmock, B Kreilg… - Journal of …, 1977 - Wiley Online Library
… water solubility compared to acronine and yet be capable of regenerating acronine in uiuo. 7… water soluble than acronine; in uitro, it is converted quantitatively to acronine. However, the …
Number of citations: 9 onlinelibrary.wiley.com
HL Shieh, JM Pezzuto, GA Cordell - Chemico-biological interactions, 1992 - Elsevier
… Crowther, Phase I- II evaluation of acronine in patients with multiple myeloma, Cancer Treat. … Minor constituents of acronine and the phytochemistry of the Genus Acronychia, J. Nat. Prod.…
Number of citations: 48 www.sciencedirect.com

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